molecular formula C12H16BrNO2 B8441078 Ethyl 3-amino-4-(4-bromophenyl)butanoate

Ethyl 3-amino-4-(4-bromophenyl)butanoate

Cat. No.: B8441078
M. Wt: 286.16 g/mol
InChI Key: NZDDZMVKKCNJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-(4-bromophenyl)butanoate is a brominated aromatic ester featuring an amino group at the 3-position of the butanoate chain.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

ethyl 3-amino-4-(4-bromophenyl)butanoate

InChI

InChI=1S/C12H16BrNO2/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3

InChI Key

NZDDZMVKKCNJKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC1=CC=C(C=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Ethyl 4-(4-bromophenyl)butanoate 4-bromophenyl, no amino group C₁₂H₁₅BrO₂ 271.15 g/mol Lacks amino group; higher volatility
Ethyl 3-amino-4,4-difluorobutanoate 4,4-difluoro, 3-amino C₆H₁₁F₂NO₂ 175.15 g/mol Fluorine substituents enhance polarity
Ethyl 4-[ethyl(phenyl)amino]butanoate Ethylphenylamino group at 4-position C₁₄H₂₁NO₂ 235.32 g/mol Bulky substituent; modified solubility
Ethyl 3-(4-bromophenyl)propanoate 4-bromophenyl, shorter chain C₁₁H₁₃BrO₂ 257.13 g/mol Reduced steric hindrance

Key Observations :

  • Bromophenyl vs. Fluorine: Bromine’s electron-withdrawing effect may enhance electrophilic reactivity, whereas fluorine in Ethyl 3-amino-4,4-difluorobutanoate increases metabolic stability .
  • Chain Length: Shorter chains (e.g., Ethyl 3-(4-bromophenyl)propanoate) reduce steric bulk, possibly improving diffusion across biological membranes .

Physicochemical Properties

  • Volatility: Non-amino esters (e.g., Ethyl 4-(4-bromophenyl)butanoate) exhibit higher volatility, as seen in chromatographic retention studies . The amino group likely reduces volatility by increasing intermolecular forces.
  • Spectroscopic Data: While NMR and IR data for the target compound are absent, analogs like Ethyl 4-[ethyl(phenyl)amino]butanoate show characteristic C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) peaks .

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